N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichlorophenyl group attached to a carbamothioyl moiety, which is further connected to a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide typically involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the carbamothioyl intermediate. The intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a valuable tool in biochemical studies .
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for various applications, including as a stabilizer and additive in polymer production .
Mechanism of Action
The mechanism of action of N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes involved in oxidative stress and inflammation.
Comparison with Similar Compounds
- N-[(2,4,6-trichlorophenyl)carbamothioyl]propanamide
- N-[(2,4-dichlorophenyl)carbamothioyl]propanamide
- N-[(3,4-dichlorophenyl)carbamothioyl]propanamide
Comparison: N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning affects the compound’s reactivity and interaction with biological targets. Compared to its analogs, the 2,4,5-trichlorophenyl derivative has shown higher potency in enzyme inhibition studies, making it a more effective compound for certain applications.
Properties
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2OS/c1-2-9(16)15-10(17)14-8-4-6(12)5(11)3-7(8)13/h3-4H,2H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKSLBORKJTTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.